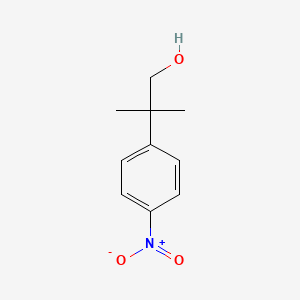

2-Methyl-2-(4-nitrophenyl)propan-1-ol

Description

2-Methyl-2-(4-nitrophenyl)propan-1-ol is a tertiary alcohol with a nitro-substituted aromatic ring. Its linear molecular formula is C₉H₁₁NO₃, and it features a hydroxyl group (-OH) attached to a carbon adjacent to a branched methyl group and a 4-nitrophenyl moiety .

Properties

CAS No. |

18755-53-8 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C10H13NO3/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,12H,7H2,1-2H3 |

InChI Key |

FRRDYUNJGUYYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2-(4-nitrophenyl)propan-1-ol with three related alcohols, emphasizing structural, physicochemical, and functional differences.

Data Table: Key Properties of Comparable Compounds

Note: Boiling point inferred from standard references; data lacks clarity.

Structural and Functional Group Analysis

This compound vs. (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol The nitro group in the former enhances electrophilicity at the aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, the isobutyl group in the latter increases hydrophobicity, making it more suitable for lipophilic drug precursors (e.g., ibuprofen alcohol) . The tertiary alcohol structure in the target compound may reduce hydrogen bonding capacity compared to the primary alcohol in 2-methyl-1-propanol, affecting solubility .

Comparison with 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol The chloro-nitro derivative includes an amino group (-NH-) and a secondary alcohol, leading to higher molecular weight (244.67 vs. 193.19) and a predicted higher boiling point (410.2°C). The pKa of 15.22 suggests weaker acidity compared to phenolic -OH groups, likely due to steric hindrance from the methyl branch . The chlorine substituent may enhance stability in agrochemical applications, whereas the target compound’s nitro group could prioritize use in explosives or dyes.

Contrast with Simpler Alcohols (e.g., 2-Methyl-1-propanol) The absence of aromatic rings and nitro groups in 2-methyl-1-propanol results in lower molecular weight (74.12) and higher volatility (boiling point ~108°C). Its primary alcohol group is more reactive in esterification or oxidation reactions .

Research Findings and Limitations

- Thermodynamic Behavior: While discusses thermodynamic models for liquid mixtures, specific data on the target compound’s miscibility or activity coefficients are absent.

- Data Gaps : Key properties (e.g., solubility, melting point) for this compound are unreported in the provided evidence, limiting quantitative comparisons.

Preparation Methods

Catalytic Base-Mediated Reaction

The most widely reported industrial method involves the condensation of 2-nitropropane and formaldehyde under basic conditions. Key parameters include:

-

Molar ratio : 0.9:1 to 1.1:1 (2-nitropropane:formaldehyde).

-

Catalyst : 1–10 milliequivalents of inorganic bases (NaOH or KOH).

-

Solvent system : Concentrated aqueous or alcohol-water mixtures (1.5–10% water by mass).

Procedure :

-

Gradual addition of polyoxymethylene (solid formaldehyde) to 2-nitropropane.

-

Neutralization with stearic acid at 55°C to pH 4–5.

Outcomes :

-

Advantages : Scalable, minimal solvent recycling, direct crystallization.

Alkali/Alcohol-Mediated Synthesis

Paraformaldehyde Activation

A Chinese patent (CN104262160A) details a simplified method using paraformaldehyde and alkali catalysts in alcoholic solvents:

-

Catalyst : NaOH, KOH, or tertiary amines (e.g., triethylamine).

-

Solvent : Methanol or ethanol.

Procedure :

-

Dissolve alkali in alcohol, add paraformaldehyde.

-

React with 2-nitropropane, neutralize with H₂SO₄, and filter.

Outcomes :

-

Advantages : Energy-efficient, avoids aqueous workup.

Organometallic Approaches

Grignard Reagent-Based Synthesis

A laboratory-scale method employs 4-nitroacetophenone and methyllithium in ether:

Procedure :

-

React 4-nitroacetophenone with methyllithium in ether.

-

Quench with water, extract with CH₂Cl₂, and purify via chromatography.

Outcomes :

-

Limitations : Low yield, specialized equipment required.

Comparative Analysis of Methods

Key Observations :

-

Industrial methods prioritize cost-effectiveness and high throughput .

-

Alkali/alcohol systems balance yield and simplicity but require solvent management.

-

Organometallic routes are niche, suited for small-scale functionalized derivatives.

Emerging Trends and Challenges

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-Methyl-2-(4-nitrophenyl)propan-1-ol under laboratory conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-nitrobenzaldehyde with a methyl-substituted propanol precursor in ethanol under acidic catalysis (e.g., thionyl chloride) may yield the target compound. Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to maximize yield (≥70%) while minimizing byproducts like nitrile derivatives . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification.

Q. How can researchers ensure the purity of this compound using chromatographic techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is effective. A gradient elution (e.g., 70% acetonitrile/30% water to 95% acetonitrile over 20 minutes) resolves impurities such as unreacted nitro precursors or oxidation byproducts. Calibration against a certified reference standard (e.g., USP-grade material) ensures accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the alcohol (-OH) and nitro (-NO) group positions. The aromatic protons on the 4-nitrophenyl ring typically appear as doublets (δ 8.1–8.3 ppm), while the methyl groups resonate near δ 1.2–1.5 ppm .

- FT-IR : Peaks at ~3350 cm (O-H stretch) and 1520–1350 cm (asymmetric/symmetric NO stretches) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K using Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the dihedral angle between the nitro group and the phenyl ring (typically ~5–10°) influences intramolecular charge transfer, which is critical for understanding reactivity . Refinement with software like SHELXTL (R factor < 0.05) ensures accuracy.

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shift data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts. Discrepancies >0.5 ppm may arise from solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility. Explicit solvent modeling (IEF-PCM) or molecular dynamics simulations (50 ns trajectories) improve agreement .

Q. How does the nitro group’s position (para vs. ortho) affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The para-nitro group’s strong electron-withdrawing effect enhances the electrophilicity of adjacent carbons. Comparative kinetic studies (e.g., SN2 reactions with NaBH) show 3x faster reaction rates for the para-nitro derivative versus ortho-substituted analogs. Hammett plots (σ = +0.78) quantify this effect .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify melting point variations (>5°C differences indicate polymorphism). Solubility studies should specify solvent purity (HPLC-grade) and temperature control (±0.1°C) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.